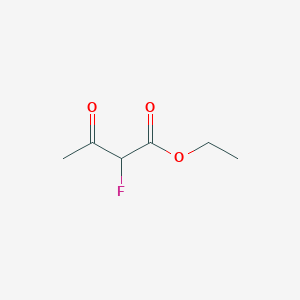

Ethyl 2-fluoroacetoacetate

Overview

Description

Ethyl 2-fluoroacetoacetate is an α-fluorinated β-keto ester . It is also known by other names such as 2-Fluoro-3-oxobutanoic acid ethyl ester, Ethyl 2-fluoro-3-oxobutanoate, Ethyl 2-fluoro-3-oxobutyrate, and NSC 24563 . Its linear formula is CH3COCH(F)CO2C2H5 .

Synthesis Analysis

Ethyl 2-fluoroacetoacetate can be prepared by the fluorination of ethyl acetoacetate . Another synthetic route involves the reaction of Ethyl Acetoacetate with Hydrogen Fluoride in the presence of a catalyst .

Molecular Structure Analysis

The molecular weight of Ethyl 2-fluoroacetoacetate is 148.13 . Its SMILES string is CCOC(=O)C(F)C©=O .

Chemical Reactions Analysis

Ethyl 2-fluoroacetoacetate may be used in the preparation of δ-keto-β-hydroxy-α-fluoro esters . It can also be used as a reactant for Michael addition-induced cyclization reaction, Asymmetric Mannich reaction, and Enantioselective organocatalytic conjugate addition .

Physical And Chemical Properties Analysis

Ethyl 2-fluoroacetoacetate has a refractive index of n20/D 1.414 (lit.) . It has a boiling point of 183 °C (lit.) and a density of 1.181 g/mL at 25 °C (lit.) .

Scientific Research Applications

Preparation of δ-keto-β-hydroxy-α-fluoro esters

Ethyl 2-fluoroacetoacetate can be used in the preparation of δ-keto-β-hydroxy-α-fluoro esters . These esters are important in the field of organic chemistry and can be used as intermediates in various chemical reactions.

Synthesis of Fluorinated [1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-ones

This compound can also be used in the synthesis of fluorinated [1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-ones . These fluorinated compounds have potential applications in medicinal chemistry due to their unique biological activities.

Production of 4-fluorofarnesol

Ethyl 2-fluoroacetoacetate can be used in the production of 4-fluorofarnesol . Farnesol and its derivatives have applications in the perfume industry and also show potential as bioactive compounds in medicine.

Michael Addition-Induced Cyclization Reaction

This compound can be used as a reactant in Michael addition-induced cyclization reactions . This type of reaction is a key step in the synthesis of many biologically active molecules.

Asymmetric Mannich Reaction

Ethyl 2-fluoroacetoacetate can be used in asymmetric Mannich reactions . The Mannich reaction is an important reaction in organic chemistry, often used to introduce aminomethyl groups into compounds.

Enantioselective Organocatalytic Conjugate Addition

This compound can be used in enantioselective organocatalytic conjugate addition reactions . These reactions are important in the field of organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

Safety and Hazards

Ethyl 2-fluoroacetoacetate is classified as a combustible liquid . It is toxic if swallowed and causes skin and eye irritation . It may also cause respiratory irritation . Safety measures include wearing protective gloves, eye protection, and face protection. In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used to extinguish .

Relevant Papers

A paper titled “Monofluoromethylation of Cyclic Sulfamidates and Sulfates with α-Fluorocarbanions of Fluorobis(phenylsulfonyl)methane and Ethyl 2-Fluoroacetoacetate” discusses the use of Ethyl 2-fluoroacetoacetate in the preparation of δ-keto-β-hydroxy-α-fluoro esters .

Mechanism of Action

Target of Action

Ethyl 2-fluoroacetoacetate is an α-fluorinated β-keto ester

Mode of Action

It’s known to participate in several types of reactions, including michael addition-induced cyclization reaction, asymmetric mannich reaction, and enantioselective organocatalytic conjugate addition . These reactions suggest that Ethyl 2-fluoroacetoacetate can interact with various biochemical targets, leading to changes in their structure and function.

Biochemical Pathways

Ethyl 2-fluoroacetoacetate is involved in the synthesis of several fluorinated compounds, including δ-keto-β-hydroxy-α-fluoro esters, fluorinated [1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-ones, fluorinated [1,2,4]triazolo[5,1-c][1,2,4]triazin-4(1H)-ones, and 4-fluorofarnesol

Pharmacokinetics

Its physical properties such as boiling point (183 °c) and density (1181 g/mL at 25 °C) suggest that it may have good bioavailability .

properties

IUPAC Name |

ethyl 2-fluoro-3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9FO3/c1-3-10-6(9)5(7)4(2)8/h5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHTFQLHOTAJQRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(=O)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70282119 | |

| Record name | Ethyl 2-fluoroacetoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70282119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-fluoroacetoacetate | |

CAS RN |

1522-41-4 | |

| Record name | Butanoic acid, 2-fluoro-3-oxo-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1522-41-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-fluoroacetoacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001522414 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1522-41-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24563 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 2-fluoroacetoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70282119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-fluoro-3-oxobutanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.157.833 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the main applications of ethyl 2-fluoroacetoacetate in organic synthesis?

A1: Ethyl 2-fluoroacetoacetate serves as a valuable precursor for various heterocyclic compounds. For instance, it plays a crucial role in synthesizing monofluorinated functionalized 4H-pyran derivatives [] and monofluorinated spiro-pyrazole-pyridine derivatives. [, ] These heterocyclic compounds are significant in medicinal chemistry due to their potential biological activities.

Q2: Can ethyl 2-fluoroacetoacetate be used to introduce fluorine atoms into molecules?

A2: Yes, ethyl 2-fluoroacetoacetate acts as a fluoromethylation agent in organic synthesis. [] Researchers successfully employed it to introduce fluoromethyl groups into cyclic sulfamidates and sulfates, leading to the formation of γ- and δ-fluoroamines and γ- and δ-fluoroalcohols. This methodology is particularly useful as it allows for the regioselective incorporation of fluorine into complex molecules.

Q3: How does the fluorine atom in ethyl 2-fluoroacetoacetate influence its reactivity?

A3: The presence of fluorine significantly impacts the reactivity of ethyl 2-fluoroacetoacetate. The electron-withdrawing nature of fluorine enhances the acidity of the α-proton, making it easier to deprotonate and generate the corresponding α-fluorocarbanion. [] This carbanion acts as a nucleophile in various reactions, allowing for the introduction of fluorine-containing moieties into target molecules.

Q4: What is the significance of using ethyl 2-fluoroacetoacetate in asymmetric synthesis?

A4: Ethyl 2-fluoroacetoacetate is a valuable substrate in developing asymmetric catalytic reactions. Researchers have explored its use in dynamic kinetic resolution, a powerful strategy for obtaining enantiomerically enriched compounds. For instance, the dynamic kinetic resolution of racemic ethyl 2-fluoroacetoacetate over a Cinchona alkaloid-modified platinum catalyst has been reported. [, ] This process utilizes the inherent chirality of the catalyst to selectively hydrogenate one enantiomer of the racemic mixture, ultimately leading to an enantiomerically enriched product.

Q5: Are there any specific structural features of ethyl 2-fluoroacetoacetate that are important for its applications?

A5: The presence of both the fluorine atom at the α-position and the acetoacetate moiety contributes to the unique reactivity of ethyl 2-fluoroacetoacetate. This combination makes it a valuable synthon for constructing a variety of fluorinated molecules. [] For example, in the synthesis of fluorinated allyl products via palladium-catalyzed asymmetric allylic substitutions, both the fluorine atom and the acetoacetate group are essential for achieving high enantioselectivity. []

Q6: Has ethyl 2-fluoroacetoacetate been used in the development of any pharmaceuticals?

A6: While ethyl 2-fluoroacetoacetate itself may not be a pharmaceutical agent, its utility as a building block in synthesizing chiral α-fluorocarbonyl systems is noteworthy. [] These systems are gaining traction in the pharmaceutical industry due to the influence of fluorine on a drug molecule's bioactivity. The development of a 6-membered fluorolactam using ethyl 2-fluoroacetoacetate as a starting material highlights its potential in medicinal chemistry. [] This fluorolactam acts as an intermediate in synthesizing a pre-clinical candidate spleen tyrosine kinase (Syk) inhibitor, showcasing the compound's indirect role in drug discovery.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![10,11-dihydro-5H-dibenzo[a,d]cyclohepten-10-ylammonium chloride](/img/structure/B73883.png)